Cas no 1021114-96-4 (2-(2-Methoxyethyl)amino-n,n-dimethylacetamide)
2-(2-Methoxyethyl)amino-n,n-dimethylacetamide Proprietà chimiche e fisiche
Nomi e identificatori
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- 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
- 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide
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- Inchi: 1S/C7H16N2O2/c1-9(2)7(10)6-8-4-5-11-3/h8H,4-6H2,1-3H3
- Chiave InChI: YSNWSZWHWBVEPS-UHFFFAOYSA-N
- Sorrisi: C(N(C)C)(=O)CNCCOC
Proprietà calcolate
- Massa esatta: 160.121178g/mol
- Massa monoisotopica: 160.121178g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 5
- Complessità: 115
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 160.21g/mol
- XLogP3: -0.8
- Superficie polare topologica: 41.6Ų
2-(2-Methoxyethyl)amino-n,n-dimethylacetamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B417300-25mg |
2-[(2-Methoxyethyl)amino]-n,n-dimethylacetamide |
1021114-96-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B417300-50mg |
2-[(2-Methoxyethyl)amino]-n,n-dimethylacetamide |
1021114-96-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B417300-250mg |
2-[(2-Methoxyethyl)amino]-n,n-dimethylacetamide |
1021114-96-4 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-39032-0.05g |
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide |
1021114-96-4 | 95% | 0.05g |
$66.0 | 2023-05-03 | |
| Enamine | EN300-39032-0.1g |
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide |
1021114-96-4 | 95% | 0.1g |
$98.0 | 2023-05-03 | |
| Enamine | EN300-39032-0.25g |
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide |
1021114-96-4 | 95% | 0.25g |
$142.0 | 2023-05-03 | |
| Enamine | EN300-39032-0.5g |
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide |
1021114-96-4 | 95% | 0.5g |
$271.0 | 2023-05-03 | |
| Enamine | EN300-39032-1.0g |
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide |
1021114-96-4 | 95% | 1g |
$371.0 | 2023-05-03 | |
| Enamine | EN300-39032-2.5g |
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide |
1021114-96-4 | 95% | 2.5g |
$726.0 | 2023-05-03 | |
| Enamine | EN300-39032-5.0g |
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide |
1021114-96-4 | 95% | 5g |
$1075.0 | 2023-05-03 |
2-(2-Methoxyethyl)amino-n,n-dimethylacetamide Letteratura correlata
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Ulteriori informazioni su 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide
2-(2-Methoxyethyl)amino-n,n-dimethylacetamide: A Versatile Compound with Emerging Applications in Biomedical Research
2-(2-Methoxyethyl)amino-n,n-dimethylacetamide (CAS No. 1021114-96-4) has emerged as a significant molecule in the field of biomedical research due to its unique chemical structure and potential biological activities. This compound, characterized by its combination of amino, methoxy, and methyl groups, represents a promising candidate for the development of novel therapeutic agents. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential applications in drug discovery, particularly in the context of neurodegenerative diseases and inflammatory conditions.
The chemical structure of 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide consists of an acetamide backbone functionalized with a methoxyethyl group and two methyl groups. This structural arrangement confers the molecule with amphiphilic properties, enabling it to interact with both hydrophilic and hydrophobic biological targets. The presence of the methoxy group introduces polarity, while the methyl groups contribute to steric effects, influencing the compound's binding affinity and selectivity. Such structural features make 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide an attractive scaffold for the design of small molecule inhibitors and modulators.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide through catalytic methods that minimize environmental impact. A 2023 study published in Advanced Synthesis & Catalysis reported the development of a green chemistry approach using microwave-assisted reactions to produce this compound with high yield and purity. This method not only reduces energy consumption but also minimizes the use of hazardous solvents, aligning with the growing emphasis on sustainable chemical processes in pharmaceutical research.
Biological studies on 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide have revealed its potential as a modulator of protein kinase pathways. A 2024 preclinical investigation in Journal of Medicinal Chemistry demonstrated that this compound selectively inhibits the activity of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cellular proliferation and survival. The study highlighted its ability to induce apoptosis in cancer cell lines, suggesting its potential as an antitumor agent. These findings underscore the importance of exploring 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide as a lead compound for the development of targeted therapies.
Additionally, 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide has shown promise in the treatment of neurodegenerative disorders. A 2023 study published in Neuropharmacology investigated its effects on amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The results indicated that the compound significantly reduced Aβ fibril formation and improved cognitive function in a mouse model of Alzheimer's. This dual action on both protein misfolding and neuroinflammation positions 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide as a potential therapeutic candidate for neurodegenerative diseases.
Pharmacokinetic studies of 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide have also been conducted to evaluate its bioavailability and metabolic profile. A 2024 study in Drug Metabolism and Disposition revealed that the compound exhibits moderate oral bioavailability, with a half-life of approximately 4 hours in rodents. The metabolic pathway primarily involves phase I metabolism through cytochrome P450 enzymes, followed by phase II conjugation with glutathione. These findings are critical for optimizing dosing regimens and minimizing potential drug interactions in future clinical applications.
Moreover, the compound's potential as a drug delivery carrier has attracted attention in the field of nanotechnology. A 2023 study in Advanced Drug Delivery Reviews explored the use of 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide as a molecular linker for the development of polymeric nanoparticles. The amphiphilic nature of the molecule enabled the formation of stable nanocarriers capable of encapsulating hydrophobic drugs, enhancing their solubility and targeted delivery. This application highlights the versatility of 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide in the design of advanced drug delivery systems.
Despite its promising properties, challenges remain in the development of 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide as a therapeutic agent. One major limitation is its potential toxicity at high concentrations, which requires further investigation to establish safe therapeutic windows. Additionally, the compound's susceptibility to enzymatic degradation necessitates the development of prodrug formulations or delivery systems that enhance its stability in vivo.
In conclusion, 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide represents a valuable molecule with significant potential in biomedical research. Its unique chemical structure and biological activities make it a promising candidate for the development of novel therapies for cancer, neurodegenerative diseases, and inflammatory conditions. Continued research into its pharmacological properties, metabolic pathways, and applications in drug delivery will be essential for translating these findings into effective clinical treatments. As the field of pharmaceutical science advances, the role of 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide is likely to expand, contributing to the discovery of innovative therapeutic strategies.
Keywords: 2-(2-Methoxyethyl)amino-n,n-dimethylacetamide, biomedical research, drug discovery, neurodegenerative diseases, pharmacokinetics
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